molecular formula C13H19Cl2N3O2 B12844997 Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate

Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate

Cat. No.: B12844997
M. Wt: 320.21 g/mol
InChI Key: OSNXPHSCAGVEEU-UHFFFAOYSA-N
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Description

Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its white solid form and is often used in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate: Similar in structure but lacks the isobutyl group.

    Tert-butyl (2,6-dichloropyridin-4-yl)carbamate: Contains a pyridine ring instead of a pyrimidine ring.

    Tert-butyl (4,6-dimethoxy-2-pyrimidyl)carbamate: Substituted with methoxy groups instead of chlorine atoms.

Uniqueness

Tert-butyl (2,6-dichloropyrimidin-4-yl)(isobutyl)carbamate is unique due to its specific substitution pattern and the presence of both tert-butyl and isobutyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H19Cl2N3O2

Molecular Weight

320.21 g/mol

IUPAC Name

tert-butyl N-(2,6-dichloropyrimidin-4-yl)-N-(2-methylpropyl)carbamate

InChI

InChI=1S/C13H19Cl2N3O2/c1-8(2)7-18(12(19)20-13(3,4)5)10-6-9(14)16-11(15)17-10/h6,8H,7H2,1-5H3

InChI Key

OSNXPHSCAGVEEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1=CC(=NC(=N1)Cl)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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